Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Description
The compound 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine (CAS: 1351499-82-5, MFCD21606213) features a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a trifluoromethyl (-CF₃) group at the 5-position. This structure combines the conformational flexibility of piperidine with the metabolic stability and electronic effects of the trifluoromethyl-oxadiazole group, making it a valuable scaffold in medicinal chemistry and agrochemical research .
The hydrochloride salt form (commonly synthesized for improved solubility) has a molecular formula of C₉H₁₁F₃N₃O·HCl and a molecular weight of 279.67 g/mol. Its synthetic route typically involves cyclization of amidoxime precursors with trifluoromethyl-containing reagents, followed by piperidine coupling .
Properties
IUPAC Name |
3-piperidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5/h5,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPTWUKWNVTFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- typically involves the introduction of the trifluoromethyl group and the oxadiazole ring onto the piperidine core. One common method involves the cyclization of appropriate precursors under specific conditions. The oxadiazole ring can be formed through cyclo-condensation reactions involving appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen acts as a nucleophile, participating in alkylation and acylation reactions. For example:
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) forms N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane yields N-acylated products.
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 78% | |
| Acylation | AcCl, DCM, RT | 85% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:
Mechanistic Insight :
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Microwave-Assisted Cyclization : Reaction with nitriles (e.g., benzonitrile) under microwave irradiation (150°C, 10 min) forms imidazo[1,2-d] oxadiazoles .
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Catalytic Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents to the piperidine ring.
Optimized Protocol :
| Method | Catalyst/Solvent | Time | Yield | Source |
|---|---|---|---|---|
| Microwave cyclization | MgO, DMF | 10 min | 92% | |
| Suzuki coupling | Pd(PPh₃)₄, DME | 4 h | 65% |
Functional Group Transformations
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Reduction : The oxadiazole ring is resistant to hydrogenation, but selective reduction of the piperidine ring (H₂, Pd/C) yields saturated derivatives.
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine nitrogen to a nitroso group.
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing HF and CO₂.
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Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring.
Scientific Research Applications
Pharmaceutical Development
This compound is explored for its potential as a drug candidate due to its bioactive properties. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are crucial for drug efficacy. Research has indicated that derivatives of this compound exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes.
Agrochemical Applications
Piperidine derivatives have been studied for their use in agrochemicals. The trifluoromethyl group contributes to increased potency and selectivity against pests while minimizing environmental impact. This makes it an attractive option for developing new pesticides or herbicides that are effective yet environmentally friendly.
Material Science
The compound's unique properties make it suitable for applications in material science. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance to polymers and other materials. This is particularly relevant in the development of coatings and advanced materials used in electronics and aerospace industries.
Chemical Research
In synthetic organic chemistry, Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties .
Case Study 1: Pharmacological Evaluation
A study evaluated the pharmacological effects of Piperidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects against specific cancer types, suggesting potential applications in cancer therapy .
Case Study 2: Agrochemical Efficacy
Research focused on the efficacy of trifluoromethyl-containing piperidine compounds as insecticides demonstrated significant activity against common agricultural pests. Field trials showed improved crop yields when these compounds were used compared to traditional insecticides .
Case Study 3: Material Properties
Investigations into the incorporation of Piperidine derivatives into polymer matrices revealed enhanced mechanical strength and thermal stability. These findings suggest promising applications in creating high-performance materials for industrial use .
Mechanism of Action
The mechanism of action of piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the 1,2,4-oxadiazole ring or the piperidine position. Below is a comparative analysis:
Biological Activity
Piperidine derivatives, particularly those containing the 1,2,4-oxadiazole moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- and its implications in drug discovery.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their wide-ranging biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The incorporation of trifluoromethyl groups into these structures can enhance their pharmacological profiles by improving lipophilicity and metabolic stability.
Anticancer Activity
Research has shown that various oxadiazole derivatives exhibit potent anticancer activities. For instance, compounds with oxadiazole scaffolds have been reported to inhibit tumor cell growth across several cancer cell lines. A study indicated that certain 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Induces apoptosis via p53 activation |
| Compound B | CEM-13 | 0.47 | Inhibits thymidylate synthase |
| Piperidine derivative | U-937 | N/A | Potential Smo antagonist |
Neuroprotective Effects
Piperidine derivatives have also been explored for their neuroprotective properties. Notably, some compounds have shown inhibition of monoamine oxidase (MAO), which is crucial for the treatment of neurodegenerative diseases. A specific derivative demonstrated significant MAO-A inhibitory activity with an IC50 value of 0.116 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been investigated extensively. Compounds containing the oxadiazole ring exhibited activity against various bacterial strains and fungi. For example, studies revealed that certain derivatives could inhibit bacterial growth effectively at concentrations as low as 0.47 µM .
Case Studies
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Inhibition of Hedgehog Pathway
A series of studies focused on piperidine derivatives as inhibitors of the Sonic Hedgehog (Shh) signaling pathway, which is implicated in several cancers. These compounds were shown to effectively antagonize Shh signaling in vitro and in vivo models . -
Cytotoxicity Studies
In a recent study evaluating the cytotoxic effects of piperidine-based oxadiazoles on various cancer cell lines, significant apoptosis induction was observed. Flow cytometry assays confirmed that these compounds trigger apoptotic pathways leading to cell death in a dose-dependent manner .
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds are critical for their therapeutic efficacy. Studies have indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for several piperidine derivatives containing oxadiazole rings. Molecular docking studies suggest strong interactions between these compounds and target receptors, enhancing their potential as drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
